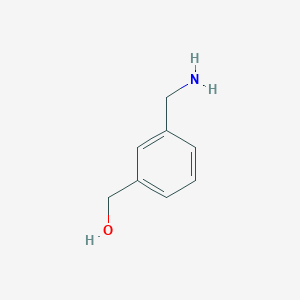
Boc-D-His(Boc)-OH.benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-His(Boc)-OH.benzene, also known as N-α-N-im-di-t.-Boc-D-histidine benzene, is a protected histidine derivative. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups that protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-His(Boc)-OH.benzene typically involves the protection of the amino and imidazole groups of D-histidine with Boc groups. The process begins with the reaction of D-histidine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected histidine derivative. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-His(Boc)-OH.benzene undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino and imidazole groups of histidine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)
Major Products:
Deprotection: Free D-histidine
Coupling: Peptide chains with incorporated D-histidine residues
Applications De Recherche Scientifique
Boc-D-His(Boc)-OH.benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Boc-D-His(Boc)-OH.benzene involves its role as a protected histidine derivative in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly. Upon deprotection, the free histidine can participate in various biochemical reactions, including metal ion binding and catalysis. The compound can bind to metal ions such as copper and zinc, participating in catalytic reactions and stabilizing protein structures.
Comparaison Avec Des Composés Similaires
Boc-His(Boc)-OH: A similar compound with Boc protection on the amino and imidazole groups of L-histidine.
Fmoc-His(Boc)-OH: A histidine derivative with 9-fluorenylmethyloxycarbonyl (Fmoc) protection on the amino group and Boc protection on the imidazole group.
Boc-His(Trt)-OH: A histidine derivative with Boc protection on the amino group and trityl (Trt) protection on the imidazole group.
Uniqueness: Boc-D-His(Boc)-OH.benzene is unique due to its dual Boc protection on the D-histidine residue, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for precise control over the incorporation of histidine into peptide chains, making it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
IUPAC Name |
benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)







